Product packaging for 4-Benzoylbiphenyl(Cat. No.:CAS No. 2128-93-0)

4-Benzoylbiphenyl

Cat. No.: B106861
CAS No.: 2128-93-0
M. Wt: 258.3 g/mol
InChI Key: LYXOWKPVTCPORE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketone Photochemistry

Aromatic ketones are a well-studied class of photoactive compounds that serve as benchmarks for understanding light-induced chemical transformations. acs.org Upon absorption of ultraviolet light, these molecules are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). ru.nl For many aromatic ketones, such as the parent compound benzophenone (B1666685), this S₁ state rapidly and efficiently undergoes intersystem crossing (ISC) to populate a lower-energy excited triplet state (T₁). ru.nl This triplet state is relatively long-lived and is the primary species responsible for the subsequent photochemistry. ru.nlcdnsciencepub.com

The reactivity of the triplet state is largely dictated by its electronic configuration, which can be of two main types: n,π* and π,π*.

An n,π triplet state involves the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π orbital. This state often exhibits radical-like reactivity, readily participating in reactions such as hydrogen atom abstraction from suitable donor molecules. ru.nl

A π,π triplet state results from the promotion of an electron from a π bonding orbital to a π antibonding orbital, with the excitation delocalized over the aromatic system. These states are generally less reactive in hydrogen abstraction reactions compared to n,π* states. cdnsciencepub.com

Photophysical Properties of Aromatic Ketones
CompoundLowest Triplet State ConfigurationTriplet Lifetime (τ)Key Photochemical Reaction
Benzophenonen,π ru.nl~5-10 µs cdnsciencepub.comEfficient H-abstraction ru.nl
4-Benzoylbiphenylπ,π cdnsciencepub.comiucr.org0.24 s (at 77 K) cdnsciencepub.comLess efficient H-abstraction cdnsciencepub.com

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgwikipedia.org Biphenyl derivatives are ubiquitous and valued for their rigidity, chemical stability, and unique electronic properties, which can be tuned through substitution on the aromatic rings. rsc.orgontosight.ai This has led to their widespread application in diverse areas of contemporary chemical science.

In materials science , biphenyl derivatives are crucial components in the development of advanced functional materials.

Liquid Crystals: The rigid, rod-like structure of certain biphenyls makes them ideal for forming the liquid crystalline phases used in display technologies (LCDs). rsc.org Cyanobiphenyls are a well-known class of commercial liquid crystals. wikipedia.org

Organic Light-Emitting Diodes (OLEDs): Fluorinated and other substituted biphenyls are used to create fluorescent layers and host materials in OLEDs, contributing to efficient charge transport and device stability. rsc.orgontosight.ai

Polymers: The biphenyl unit can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. acs.org For instance, 4,4'-dibenzoylbiphenyl (B8806989) serves as a monomer for producing polymers with high photoluminescence efficiency. researchgate.net

In medicinal chemistry and pharmaceuticals , the biphenyl structure is a privileged scaffold, appearing in numerous biologically active compounds and marketed drugs. rsc.orgrsc.orgajgreenchem.com Its ability to present substituents in a well-defined three-dimensional arrangement allows for precise interactions with biological targets. ontosight.ai

Furthermore, biphenyls are versatile synthetic intermediates in organic synthesis, serving as starting materials for a vast range of more complex molecules through reactions like electrophilic substitution. rsc.orgajgreenchem.com The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, has greatly facilitated the synthesis of functionalized biphenyl derivatives. rsc.orgajgreenchem.com

Historical Development and Early Mechanistic Insights of this compound Photoreactivity

The study of this compound has been instrumental in refining the understanding of ketone photochemistry. Historically, its synthesis is achieved through methods like the Friedel-Crafts acylation of biphenyl with benzoyl chloride over a catalyst such as zeolite H-beta. researchgate.net

Early investigations into its photoreactivity quickly established it as an intriguing case, particularly when compared to benzophenone. cdnsciencepub.com A key finding was the demonstration by Turro and Lee that the lowest triplet state of this compound, despite being of π,π* character, could still abstract hydrogen atoms from an alcohol solvent, albeit with much lower reactivity than the n,π* triplet of benzophenone. cdnsciencepub.com This observation was pivotal, as it challenged the simpler models that largely attributed hydrogen abstraction capabilities exclusively to n,π* states.

The central puzzle in the early mechanistic studies was to explain this residual reactivity. One of the most significant insights was the proposal that this compound possesses two closely spaced triplet states: the lowest-lying π,π* state and a slightly higher energy n,π* state. cdnsciencepub.com The observed photoreactivity was then explained by a mechanism involving thermal equilibration between these two states. Although the lower-energy π,π* state is predominantly populated, thermal energy allows it to access the more reactive n,π* state, which is then responsible for the hydrogen abstraction. cdnsciencepub.com However, this interpretation has been debated, with some studies noting that the energy gap between the two triplet states (estimated to be 9-14 kcal/mol) might be too large for efficient thermal relaxation. cdnsciencepub.com

Electron spin resonance (ESR) and Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies provided further crucial evidence. cdnsciencepub.com Low-temperature ESR studies confirmed the π,π* assignment for the lowest triplet state and suggested a structure where the biphenyl and carbonyl groups are coplanar. cdnsciencepub.com This coplanarity would lead to significant unpaired spin density on the carbonyl oxygen, potentially contributing to the abstraction reaction without invoking the upper n,π* state. cdnsciencepub.com These early mechanistic debates highlighted the subtleties of excited state reactivity and cemented this compound's role as a model system for studying complex photochemical pathways. cdnsciencepub.comiucr.org

Key Excited State Characteristics of this compound
PropertyDescriptionReference
Lowest Excited Singlet State (S₁)Initially populated upon UV absorption. Undergoes rapid intersystem crossing. ru.nl
Lowest Triplet State (T₁)Assigned as a π,π* configuration. Characterized by a long lifetime and phosphorescence similar to hydroxybiphenyl. cdnsciencepub.comiucr.org
Upper Triplet State (T₂)Assigned as an n,π* configuration. Considered more reactive in H-abstraction. cdnsciencepub.com
Zero-Field Splitting Parameters (77 K)|D| = 0.0894 cm⁻¹, |E| = 0.0152 cm⁻¹. These values are indicative of a π,π* state. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B106861 4-Benzoylbiphenyl CAS No. 2128-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOWKPVTCPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062193
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Molecular Weight

258.3 g/mol
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Physical Description

NKRA; Pellets or Large Crystals
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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CAS No.

2128-93-0
Record name 4-Phenylbenzophenone
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Record name 4-Benzoylbiphenyl
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Record name 4-Benzoylbiphenyl
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name 4-phenylbenzophenone
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Record name 4-BENZOYLBIPHENYL
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzoylbiphenyl

Friedel-Crafts Acylation Approaches for 4-Benzoylbiphenyl Synthesis

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of biphenyl (B1667301). This classic electrophilic aromatic substitution reaction has been adapted and refined to improve yield, selectivity, and environmental sustainability. Traditionally, the reaction utilized homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃), which, despite their effectiveness, pose significant environmental and operational challenges, including corrosivity, difficulty in disposal, and the generation of hazardous waste. google.commdpi.com The quest for greener alternatives has led to the development of solid acid catalysts, particularly zeolites, which offer a more selective and recyclable option. google.com

Zeolites, which are crystalline aluminosilicates, have emerged as highly effective and shape-selective catalysts for the benzoylation of biphenyl. google.com Among various zeolites, H-beta has demonstrated considerable activity and remarkable selectivity for the desired para-isomer, this compound. iitm.ac.in The shape-selective nature of the zeolite's porous structure favors the formation of the sterically less hindered 4-isomer over the ortho-isomer (2-benzoylbiphenyl). iitm.ac.in

In a comparative study, zeolite H-beta showed significantly higher selectivity towards this compound (97.4%) compared to the conventional AlCl₃ catalyst (80%). While AlCl₃ resulted in a higher biphenyl conversion in a shorter time, it produced a substantial amount of the undesired 2-benzoylbiphenyl (20%), whereas H-beta yielded only a small fraction (2.6%). iitm.ac.in The acidity and structural properties of the zeolite are crucial factors that influence the conversion rate and product distribution. iitm.ac.in Research has shown that modifying zeolites, such as coating them on a silicon carbide carrier, can decrease the diffusion pathway for reactants and enhance catalytic activity. researchgate.net

Table 1: Comparison of H-beta and AlCl₃ Catalysts in Biphenyl Benzoylation

Catalyst Reaction Time (h) Biphenyl Conversion (%) This compound Selectivity (%) 2-Benzoylbiphenyl Formation (%)
Zeolite H-beta 6 41.0 97.4 2.6
AlCl₃ 0.5 48.6 80.0 20.0

Data sourced from a study conducted at 443K with benzoyl chloride as the acylating agent. iitm.ac.in

The choice of acylating agent significantly impacts the Friedel-Crafts reaction. Agents such as benzoyl chloride and benzoic anhydride (B1165640) are commonly used for the benzoylation of biphenyl. iitm.ac.in Studies have investigated the influence of various acylating agents, including chlorides and anhydrides of benzoic, propionic, and acetic acids, on the conversion of biphenyl over zeolite H-beta catalysts. iitm.ac.in

A major advantage of using zeolite catalysts is their recyclability, which is a cornerstone of sustainable chemical processing. researchgate.net Research has demonstrated that zeolites can be recovered and reused multiple times without a significant loss of catalytic activity or selectivity. researchgate.net For instance, one study noted that an H-beta zeolite, after being exchanged and calcined, maintained good catalytic performance. researchgate.net This reusability not only reduces costs but also minimizes the environmental footprint by decreasing catalyst waste, a stark contrast to the single-use, difficult-to-dispose-of nature of homogeneous catalysts like AlCl₃. google.comresearchgate.net

The development of environmentally friendly catalytic processes is a major focus in modern chemistry, and the synthesis of aromatic ketones is no exception. bme.hu The use of solid acid catalysts like zeolites is a prime example of a greener approach to Friedel-Crafts acylation. researchgate.net These catalysts circumvent many of the problems associated with traditional Lewis acids, such as pollution, corrosion, and complex catalyst removal procedures. google.comresearchgate.net

Furthermore, innovations such as solvent-free reaction conditions contribute to the green credentials of these synthetic routes. researchgate.net The synthesis of this compound can be achieved under solventless conditions using benzoyl chloride, which preferentially yields the desired para-monoacylated product. researchgate.net Core-shell catalysts, such as Bi₂O₃@mSiO₂, are also being explored as inexpensive, reusable, and environmentally benign options that prevent the leaching of active species into the environment. researchgate.net These advancements align with the principles of green chemistry by improving efficiency and reducing waste and hazardous substance use. researchgate.net

Influence of Acylating Agents and Catalyst Recycling in this compound Synthesis

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound molecule serves as a versatile scaffold in synthetic chemistry, providing a robust backbone for the development of more complex molecules with specific functions. Its biphenyl and benzoyl moieties can be strategically modified to create a diverse range of derivatives for various applications.

In medicinal chemistry, the biphenyl structure is considered a fundamental backbone for developing new therapeutic agents. researchgate.net this compound is a key intermediate in the synthesis of the antifungal drug bifonazole. researchgate.net

Moreover, the this compound scaffold is a starting point for creating novel analogues with potential anticancer properties. researchgate.net Researchers have designed and synthesized new series of this compound analogues that act as tubulin inhibitors, which can disrupt microtubule formation in cancer cells and induce apoptosis. researchgate.netresearchgate.net By modifying the scaffold, scientists have developed compounds with improved solubility and stability, exhibiting potent anti-proliferative activity in low nanomolar concentrations and the ability to overcome multidrug resistance in cancer cells. researchgate.netresearchgate.net These synthetic strategies often involve multi-step reactions to introduce various functional groups onto the biphenyl rings to enhance biological activity and selectivity. researchgate.netresearchgate.net

The robust thermal stability of the this compound structure makes it an attractive component for high-performance polymers. It can be incorporated as a monomer or a functional unit into various polymer backbones to enhance their properties. For instance, derivatives of this compound are used in the synthesis of polyaryletherketones (PAEKs), a class of thermoplastics known for their excellent thermal and mechanical properties. google.com

The benzophenone (B1666685) moiety within the this compound structure also imparts photosensitive characteristics. This makes it a valuable component in the formulation of UV-curable coatings, inks, and photosensitive resins. Upon exposure to UV light, the benzophenone group can initiate polymerization, a property leveraged in various industrial applications. chemicalbook.com Additionally, the rigid biphenyl core is utilized in the development of liquid crystal materials, which are essential for display technologies.

Multi-color Mechanochromic Luminescent Molecule Synthesis via this compound

This compound is a key reagent in the synthesis of multi-color mechanochromic luminogen molecules. chemicalbook.comunisunchem.com These materials exhibit changes in their luminescence color in response to mechanical stimuli such as grinding or shearing. nih.gov This property arises from alterations in the solid-state packing of the molecules, which affects their intermolecular interactions and, consequently, their photophysical characteristics. nih.gov The synthesis of such materials often involves incorporating the this compound moiety into larger molecular architectures designed to exhibit these stimuli-responsive properties. unisunchem.comscience.gov For instance, it can be used to create materials that switch between different crystalline or amorphous states, each with a distinct luminescent profile.

StimulusObserved Luminescent ChangeReference
GrindingGreen to Red-Orange Emission nih.gov
Solvent TreatmentReversible Color Change nih.gov
HeatingReversible Color Change nih.gov

Mechanistic Investigations of this compound Reactivity

The photochemistry of this compound is characterized by the formation of radical intermediates. Upon absorption of UV light, this compound can undergo excitation to a triplet state, which is a key reactive species. cdnsciencepub.com This triplet state can initiate subsequent chemical reactions, often involving the formation of ketyl radicals. oup.comresearchgate.net The study of these transient radical species is crucial for understanding the photodegradation pathways and the photoinitiation mechanisms of this compound in various applications. Techniques such as nanosecond-picosecond two-color two-laser flash photolysis are employed to investigate the properties and reactivity of these short-lived radical intermediates. chemicalbook.comresearchgate.net

This compound in its excited triplet state is capable of abstracting hydrogen atoms from suitable donor molecules, such as alcohols. cdnsciencepub.comru.nl This reactivity, however, is noted to be less than that of benzophenone's corresponding n,π* triplet state. cdnsciencepub.com The photochemical hydrogen abstraction process is a fundamental reaction of aromatic ketones and is critical in understanding their behavior in various chemical environments. ibm.comrsc.org The efficiency of this reaction can be influenced by the nature of the lowest excited triplet state. For this compound, it is suggested that the lowest triplet state has a π,π* character, which has some intrinsic chemical reactivity, though direct evidence has been historically limited. cdnsciencepub.comru.nl

Comparative Reactivity in Hydrogen Abstraction

Compound Triplet State Character Reactivity in H-Abstraction Reference
Benzophenone n,π* High cdnsciencepub.comru.nl

The excited state of the this compound ketyl radical can participate in electron transfer reactions. researchgate.netnih.gov Studies using techniques like two-color two-laser flash photolysis have demonstrated that these excited ketyl radicals can transfer an electron to various quencher molecules. nih.gov The reactivity of the excited ketyl radicals of this compound and its analogues is significantly influenced by the size and electronic properties of their aromatic ring systems. researchgate.netnih.gov For instance, the excited ketyl radical of this compound has been shown to react with N,N-diethylaniline. researchgate.netnih.gov Understanding these electron transfer pathways is essential for elucidating the photochemical reaction mechanisms and potential applications in areas like photocatalysis. researchgate.net

Chemically Induced Dynamic Electron Polarization (CIDEP) is a powerful technique used to study the spin dynamics of radical intermediates in photochemical reactions. oup.com In the case of this compound, CIDEP studies have been conducted on the radicals produced during its photoreduction. oup.comresearchgate.net Time-resolved electron spin resonance (TR-ESR) measurements have shown that in the presence of triethylamine (B128534) (TEA) in solvents like benzene, ketyl-type radicals are formed that exhibit a net emissive (Em) CIDEP signal. oup.com This net emissive polarization is proposed to be generated through a radical-triplet pair mechanism (RTPM) between the triplet state of this compound and the produced ketyl radical. oup.comresearchgate.net However, no CIDEP was observed in some this compound systems, which is consistent with the theory that the chemical rate involving the n,π* triplet is too slow compared to its depolarization rate via spin-lattice relaxation. cdnsciencepub.com

CIDEP Observations in this compound Systems

Solvent System Radical Species CIDEP Signal Proposed Mechanism Reference
Benzene/TEA Ketyl Radical Net Emissive (Em) Radical-Triplet Pair Mechanism (RTPM) oup.com

Spectroscopic Characterization and Elucidation of Electronic Structure of 4 Benzoylbiphenyl

Advanced Spectroscopic Techniques for 4-Benzoylbiphenyl Analysis

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for investigating the initial ultrafast processes that occur after photoexcitation. In the study of benzophenone (B1666685) analogues, including this compound, fs-TA has been instrumental in characterizing the properties of the resulting ketyl radicals in their excited state. researchgate.net This technique allows for the direct observation of short-lived intermediates, providing insights into their formation and decay mechanisms on a femtosecond to picosecond timescale. researchgate.netmdpi.comhku.hk

For instance, fs-TA studies on related benzophenone systems have been used to investigate photoredox reaction mechanisms and the photoinduced generation of quinone methides in aqueous solutions. ntu.edu.sg These studies reveal the dynamics of electron and proton transfer events that are fundamental to the photochemical reactivity of aromatic carbonyl compounds. mdpi.comhku.hkntu.edu.sg The spectral data obtained from fs-TA experiments, often in conjunction with density functional theory (DFT) calculations, help to identify the transient species and map out the reaction pathways. researchgate.netmdpi.comhku.hk

Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy provides detailed vibrational information about short-lived intermediates, such as triplet states and radicals. This technique has been employed to study the intermolecular hydrogen-abstraction reactions of triplet states of benzophenone derivatives. researchgate.net For example, in the photolysis of 4-benzoylpyridine, a compound structurally related to 4-BBP, ns-TR3 revealed rapid hydrogen abstraction by the triplet state from the solvent, leading to the formation of a ketyl radical. researchgate.net

The ns-TR3 spectra, when compared with DFT calculations, allow for the definitive assignment of vibrational bands to specific structural features of the transient species. researchgate.netresearchgate.net This has been crucial in understanding the formation mechanism of ketyl radicals from benzophenone and its derivatives in various solutions. nih.gov Studies have shown that the protonation of the triplet state is a key step in initiating several photoreactions, including the formation of ketyl radicals. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a sensitive technique for detecting and characterizing paramagnetic species, such as triplet states and radicals. Photolysis of this compound at 77 K in ethanol (B145695) generates a detectable triplet state with a half-life of 0.24 seconds. cdnsciencepub.com The observed zero-field splitting parameters, |D| and |E|, provide information about the electronic distribution and geometry of the triplet state. cdnsciencepub.com

The long half-life and the zero-field parameters strongly suggest that the lowest triplet state of this compound is of an n,π* configuration. cdnsciencepub.com ESR studies have been crucial in correlating the structure and reactivity of the this compound triplet. cdnsciencepub.com Furthermore, transient ESR is a powerful method for directly probing spin conversion processes in molecules exhibiting thermally activated delayed fluorescence (TADF), a phenomenon relevant to advanced organic emitters. researchgate.net

Table 1: ESR Data for the Triplet State of this compound

ParameterValueReference
Half-life (τ)0.24 s cdnsciencepub.com
Zero-Field Splitting (D)
Zero-Field Splitting (E)
Triplet State Configurationn,π* cdnsciencepub.com

Data obtained from photolysis at 77 K in ethanol.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence on a picosecond to nanosecond timescale. becker-hickl.compicoquant.com This method is essential for determining the lifetime of excited singlet states and understanding the kinetics of fluorescence quenching processes. becker-hickl.commdpi.com For this compound, which is known to have a mixed ³(n,π)/³(π,π) lowest triplet state, understanding the dynamics of the singlet state that precedes intersystem crossing is critical.

TCSPC has been widely used to study the photophysical properties of various organic molecules, including those used in photopolymerization and as fluorescence probes. mdpi.comresearchgate.net The fluorescence decay profiles obtained from TCSPC can reveal information about different decay pathways, such as radiative decay, intersystem crossing, and non-radiative decay, which are influenced by the molecular environment. mdpi.comrsc.org

UV-Vis absorption and steady-state emission spectroscopy are fundamental techniques for characterizing the ground and excited electronic states of a molecule. The UV-Vis absorption spectrum of this compound reveals the electronic transitions that can be induced by light absorption. rsc.orgrsc.org In various solvents like toluene, tetrahydrofuran, and acetone, the absorption spectra provide insights into the solvent's effect on the electronic structure. rsc.org

Steady-state emission spectroscopy, which includes fluorescence and phosphorescence, provides information about the emissive de-excitation pathways from the excited singlet and triplet states, respectively. rsc.orgrsc.org For this compound, the steady-state and delayed emission spectra have been collected to study its photophysical properties, often in the context of materials exhibiting room-temperature phosphorescence. rsc.org

Table 2: Photophysical Data for this compound

SolventAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Reference
TolueneData not specifiedData not specified rsc.org
TetrahydrofuranData not specifiedData not specified rsc.org
AcetoneData not specifiedData not specified rsc.org
DichloromethaneData not specifiedData not specified rsc.org

Specific wavelength values were not provided in the searched sources.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of a molecule. researchgate.netsurfacesciencewestern.com The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as the C=O stretching of the carbonyl group and the various C-H and C-C vibrations of the aromatic rings. rsc.orgbiosynth.com This technique is valuable for confirming the molecular structure and can also provide information about intermolecular interactions, such as hydrogen bonding. biosynth.com FT-IR spectra have been recorded for this compound as part of its general physical characterization. rsc.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The chemical formula for this compound is C₁₉H₁₄O, corresponding to a molecular weight of approximately 258.31 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), this compound exhibits a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 258. nist.gov The fragmentation of the molecular ion is characteristic of aromatic ketones. The primary cleavage occurs at the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org Key fragmentation pathways include:

Loss of a phenyl group: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in a fragment ion at m/z 181, corresponding to the [M-C₆H₅]⁺ ion (the 4-benzoylphenyl cation).

Formation of the benzoyl cation: Cleavage can also yield the benzoyl cation, [C₆H₅CO]⁺, which is observed as a prominent peak at m/z 105.

Formation of the phenyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation produces the phenyl cation, [C₆H₅]⁺, at m/z 77.

Formation of the biphenyl (B1667301) cation: Cleavage of the bond between the biphenyl group and the carbonyl can lead to the formation of the biphenyl cation [C₁₂H₉]⁺ at m/z 153.

Table 2. Characteristic Mass Spectrometry Fragments for this compound. nist.govresearchgate.net
m/zAssigned Fragment IonFormula
258Molecular Ion [M]⁺[C₁₉H₁₄O]⁺
181[M-C₆H₅]⁺[C₁₃H₉O]⁺
153Biphenyl Cation[C₁₂H₉]⁺
105Benzoyl Cation[C₇H₅O]⁺
77Phenyl Cation[C₆H₅]⁺

Electronic Transitions and Excited State Dynamics in this compound

Singlet and Triplet Excited States Characteristics

The photophysical behavior of this compound is governed by the characteristics of its low-lying singlet (S) and triplet (T) excited states. Similar to benzophenone, its electronic transitions involve n→π* and π→π* promotions. ru.nl The lowest excited singlet state (S₁) is typically of n,π* character, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. cdnsciencepub.com

Below the first excited singlet state, there are two triplet states. cdnsciencepub.com Extensive studies have established that the lowest energy triplet state (T₁) in this compound has a dominant n,π* configuration. ru.nlcdnsciencepub.com This is supported by its long phosphorescence lifetime at low temperatures. cdnsciencepub.com The presence of a slightly higher-lying π,π* triplet state is also a key feature of its electronic structure. ru.nl The relative energy ordering and proximity of these n,π* and π,π* triplet states are crucial for the molecule's photochemical reactivity. ru.nl Theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT) help to determine the energies of these excited states. rsc.orgrsc.org

Intersystem Crossing Pathways and Efficiencies

This compound, like other aromatic ketones, exhibits highly efficient intersystem crossing (ISC), which is the non-radiative transition from a singlet excited state to a triplet excited state. cdnsciencepub.comresearchgate.net The population of the triplet state typically occurs via rapid ISC from the lowest excited singlet state (S₁). cdnsciencepub.com

The efficiency of this process is explained by El-Sayed's rule, which states that ISC is more favorable between electronic states of different orbital types (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π). In this compound, the S₁(n,π) state is close in energy to a triplet state of π,π* character. ru.nl This proximity and the change in orbital type facilitate a high rate of intersystem crossing, leading to a high quantum yield for triplet state formation. rsc.org

Spin-Orbit Coupling (SOC) Matrix Elements Between States

The rate of intersystem crossing is quantitatively determined by the magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states involved. ru.nlrsc.org SOC is the interaction between the electron's spin magnetic moment and its orbital magnetic moment. For an efficient transition, the SOC matrix element (SOCME) between the initial singlet and final triplet state must be significant. rsc.org

Theoretical calculations using methods such as the spin-orbit mean-field (SOMF) approach within DFT can quantify these couplings. rsc.orgrsc.org For aromatic ketones like this compound, the SOCME between the S₁(n,π) state and a nearby T(π,π) state is significantly larger than the coupling between states of the same orbital character (e.g., S₁(n,π) and T₁(n,π)). rsc.org These calculations confirm that the ISC pathway predicted by El-Sayed's rule is the most efficient channel for populating the triplet manifold. rsc.org

Electron Density Difference Analysis of Excited States

Electron density difference analysis provides a visual representation of the charge redistribution that occurs upon electronic excitation. rsc.orgrsc.org This analysis is performed using the results of TD-DFT calculations, where the ground state electron density is subtracted from the excited state electron density. researchgate.net The resulting map shows regions of electron density depletion (often called the "hole") and accumulation (the "electron"). rsc.org

For the n→π* transition in this compound, the analysis reveals a decrease in electron density localized on the oxygen atom of the carbonyl group, which corresponds to the hole in the non-bonding n-orbital. rsc.org Simultaneously, an increase in electron density is observed over the π-system of the carbonyl group and the adjacent phenyl rings, representing the electron in the π* orbital. rsc.org This confirms the charge-transfer character of the n→π* excitation, moving electron density from the oxygen atom to the aromatic framework. rsc.org Similar analyses for π→π* transitions show both the hole and electron distributed across the π-system of the molecule. rsc.org

Fluorescence Lifetime Regulation in Excited Ketyl Radicals

The study of the excited state dynamics of ketyl radicals derived from this compound (4-BB) provides valuable insights into their photophysical properties and reactivity. The fluorescence lifetime of these excited radicals is a key parameter that is significantly influenced by the molecular structure and the surrounding environment.

Research has shown that the ketyl radical of 4-BB, when in its excited state, exhibits fluorescence. researchgate.netnih.gov This phenomenon was investigated using nanosecond-picosecond two-color two-laser flash photolysis, which allowed for the direct observation of the transient absorption and fluorescence spectra of the excited ketyl radicals. researchgate.netnih.gov The fluorescence properties, including the lifetime, are notably affected by the size and electronic characteristics of the aromatic ring systems within the molecule. researchgate.netnih.gov

The regulation of the fluorescence lifetime in these excited ketyl radicals is a complex process governed by several factors. The intrinsic properties of the molecule, such as the nature of its excited states (e.g., π,π* or n,π* character), play a crucial role. kpi.uacdnsciencepub.com For instance, the lowest triplet state of this compound has been identified as having π,π* character, which influences its hydrogen abstraction reactivity and, consequently, the formation of the ketyl radical. cdnsciencepub.com

Furthermore, the surrounding solvent environment can significantly impact the fluorescence lifetime. kpi.ua The polarity of the solvent can affect the energy levels of the excited states and the rates of non-radiative decay processes. kpi.ua Interactions with other molecules in the solution, known as quenchers, also provide a pathway for de-excitation, thereby shortening the fluorescence lifetime. nih.gov For example, N,N-diethylaniline has been shown to be a quencher for the excited ketyl radicals of 4-BB analogues. nih.gov

A unique quenching mechanism has been observed for the benzophenone ketyl radical, where the excited radical is quenched by a ground-state parent molecule. nih.gov This highlights the intricate intermolecular interactions that can regulate the excited-state lifetime.

The table below summarizes key findings related to the excited state of the this compound ketyl radical and its analogues.

Compound/SystemExperimental TechniqueKey FindingsReference
This compound (4-BB) Ketyl RadicalNanosecond-picosecond two-color two-laser flash photolysisFirst observation of fluorescence and transient absorption spectra of the excited ketyl radical. Properties are affected by the aromatic ring system. researchgate.netnih.gov
This compound (4-BB)Time-resolved ESR and transient absorption spectroscopyIn benzene, photoreduction leads to the formation of the ketyl radical. oup.com
This compound (4-BB)Photolysis with pentachlorophenolThe presence of a phenol (B47542) increased the polarization magnitude in CIDNP experiments, suggesting interaction with the ketyl radical. cdnsciencepub.com
Benzophenone Ketyl Radical AnaloguesNanosecond-picosecond two-color two-laser flash photolysisThe fluorescence and properties of the excited ketyl radicals were significantly affected by the size and electronic properties of the aromatic ring systems. Reactivity towards N,N-diethylaniline was observed. nih.gov

These detailed research findings underscore the complex interplay of structural and environmental factors in controlling the fluorescence lifetime of excited ketyl radicals derived from this compound.

Computational Chemistry and Theoretical Modeling of 4 Benzoylbiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. unibas.ch It is often employed to determine various molecular properties of compounds like 4-Benzoylbiphenyl.

The conformation of this compound is characterized by the dihedral angles between the two phenyl rings and between a phenyl ring and the carbonyl group. These angles influence the degree of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative)

ParameterValue
C-C bond length (biphenyl link)~1.49 Å
C=O bond length~1.23 Å
Dihedral angle (phenyl-phenyl)~35-45°
Dihedral angle (phenyl-carbonyl)~20-30°

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations can elucidate the potential degradation pathways of this compound. By modeling proposed reaction mechanisms, it is possible to calculate the energies of reactants, transition states, and products. This information helps to identify the most likely degradation routes and the structure of any transient intermediates. For instance, in the context of polymer chemistry, understanding how additives like this compound might break down under environmental stress (e.g., UV radiation, heat) is critical. core.ac.uk Theoretical studies can model processes like photo-induced degradation or reactions with atmospheric radicals, providing insights that are often difficult to obtain experimentally.

The electronic structure of this compound dictates its chemical reactivity and physical properties. DFT calculations provide access to several key electronic parameters.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nist.gov It quantifies the molecule's gas-phase basicity. For this compound, the carbonyl oxygen is the most likely site of protonation. DFT calculations can predict the PA, offering insights into its behavior in acidic environments. researchgate.net

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule. nist.gov A lower ionization energy suggests the molecule can be more easily oxidized.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. core.ac.uknist.gov A higher electron affinity indicates a greater ability to accept an electron, which is a crucial property for applications such as improving the breakdown strength of polymers by capturing high-energy electrons. mdpi.com

Quantum chemistry calculations have shown that polycyclic compounds with high electron affinity and low ionization energy can effectively capture high-energy electrons, thereby protecting polymer chains from damage and increasing electrical breakdown strength. mdpi.com

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Proton AffinityHighIndicates a strong ability to accept a proton, primarily at the carbonyl oxygen. researchgate.net
Ionization EnergyLowSuggests susceptibility to oxidation. mdpi.com
Electron AffinityHighIndicates a strong ability to capture electrons. mdpi.com

DFT calculations can predict the vibrational (Infrared) and electronic (UV/Visible) spectra of this compound.

Infrared (IR) Spectra: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. scholarsresearchlibrary.com This spectrum shows characteristic peaks corresponding to the stretching and bending modes of the functional groups in the molecule, such as the C=O stretch of the ketone and the C-H and C-C vibrations of the aromatic rings. Comparing the predicted spectrum with experimental data can help to confirm the molecular structure and assign the observed vibrational bands. mu-varna.bg

UV/Visible Spectra: The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. libretexts.org The wavelengths of maximum absorption (λmax) can be predicted using methods like Time-Dependent DFT (TD-DFT). mu-varna.bg For this compound, the predicted spectrum would likely show absorptions due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. ajol.info

The absorption spectrum of a molecule can be influenced by the polarity of the solvent it is dissolved in. researchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT), often combined with a solvation model like the Polarizable Continuum Model (PCM), can effectively simulate these solvent effects. nih.govmdpi.com By performing TD-DFT calculations in the presence of different solvent models, it's possible to predict how the absorption maxima (λmax) will shift (solvatochromism). mdpi.com For a molecule like this compound, polar solvents are expected to stabilize the excited state differently than the ground state, leading to shifts in the absorption bands. ajol.info These calculations can help to understand the nature of the electronic transitions and the solute-solvent interactions. researchgate.netmdpi.com

Prediction of Infrared and UV/Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. arxiv.orguci.edursc.org It is a primary computational tool for understanding the photophysics and photochemistry of molecules like this compound. researchgate.net

When a molecule absorbs a photon, it transitions from its ground electronic state to an excited state. researchgate.net TD-DFT can calculate the energies of these excited states, which correspond to the absorption peaks in a UV/Visible spectrum. q-chem.com Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing information about how the structure changes upon photoexcitation. scm.com This is crucial for understanding subsequent processes like fluorescence, phosphorescence, or photochemical reactions. For this compound, TD-DFT calculations can elucidate the nature of the lowest excited states (e.g., n→π* or π→π*), their energies, and their potential for intersystem crossing from a singlet to a triplet state, a key process in photochemistry. aps.org

Excitation Energies and Oscillator Strengths

The photophysical behavior of this compound is governed by its electronic excited states. In aromatic ketones, the lowest energy triplet states can be of nπ* or ππ* character. For this compound, the extensive π-conjugated system, which includes two phenyl rings, tends to lower the energy of the 3(π,π) state relative to the 3(n,π) state. ru.nl This results in a lowest triplet state that has a mixed 3(n,π)/3(π,π) configuration.

Computational methods, particularly TD-DFT, are used to calculate the vertical excitation energies to various singlet (S_n) and triplet (T_n) excited states and their corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of an electronic transition occurring upon absorption of light; a higher value signifies a more intense absorption. yambo-code.eu

Calculations can reveal the nature of key electronic transitions. For instance, the transition from the ground state (S₀) to the first excited singlet state (S₁) might be characterized by a specific energy and oscillator strength, which can be correlated with experimental UV-Vis absorption spectra. rsc.org While specific calculated values for this compound are dispersed across various theoretical studies, a representative dataset illustrates the typical output of such calculations.

Table 1: Illustrative TD-DFT Calculated Excitation Data for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₁3.443600.002n → π
S₂3.873200.350π → π
T₁3.014120.000n → π* / π → π* (mixed)
T₂3.253810.000π → π*

Note: This table is illustrative, compiled from typical values for aromatic ketones of this type to demonstrate the output of computational analyses. The values represent a hypothetical calculation in a nonpolar solvent.

Natural Transition Orbitals (NTO) Analysis for Electronic Transitions

While canonical molecular orbitals (like HOMO and LUMO) are useful, electronic excitations are often a complex combination of many single-particle transitions. Natural Transition Orbitals (NTOs) provide a more intuitive and compact picture of an electronic transition. gaussian.comgithub.io The NTO method transforms the canonical orbitals into a set of paired orbitals that best describe a given excited state, typically represented as a "hole" (the vacated orbital) and a "particle" or "electron" (the occupied orbital). researchgate.net

For this compound, NTO analysis can distinctly characterize the nature of its important excited states.

n → π Transition:* In an n→π* transition, the "hole" NTO is localized on the non-bonding lone pair orbital of the carbonyl oxygen atom. The "particle" NTO is distributed over the π-system of the benzoyl group and the adjacent phenyl ring.

π → π Transition:* For a π→π* transition, both the "hole" and "particle" NTOs are delocalized across the conjugated π-system of the entire molecule.

This analysis is crucial for understanding the differences in reactivity and photophysical properties between the various excited states. For example, the mixed nature of the lowest triplet state in this compound, which influences its phosphorescence characteristics, can be clearly visualized and quantified using NTOs.

Table 2: NTO Description of Key Electronic Transitions in this compound

Transition Type"Hole" NTO (Initial State)"Particle" NTO (Final State)
n → π Localized primarily on the carbonyl oxygen atom (n-orbital).Delocalized over the C=O group and adjacent phenyl rings (π-orbital).
π → π *Delocalized across the biphenyl (B1667301) and benzoyl π-systems.Delocalized across the biphenyl and benzoyl π-systems.

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and binding dynamics.

In the context of this compound and its derivatives, MD simulations are applied to:

Understand Solvation Effects: Simulating the molecule in different solvents helps to understand how the solvent environment affects its conformation and photophysical properties.

Probe Conformational Dynamics: The two phenyl rings in this compound are not coplanar. MD simulations can explore the rotational dynamics around the C-C single bond connecting the rings and the bond connecting the carbonyl group, revealing the most stable conformations and the energy barriers between them.

Investigate Binding Interactions: For derivatives of this compound designed as biological probes or inhibitors, MD simulations are essential for studying how they bind to target proteins. mdpi.comnih.gov These simulations can reveal the specific amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes induced upon binding. mdpi.com For example, simulations of structurally similar inverse agonists with the estrogen-related receptor α (ERRα) have been used to determine binding modes and identify key interactions. mdpi.comnih.gov

Energy Decomposition Calculations in Molecular Interactions

The primary components of the interaction energy include:

Van der Waals Energy (ΔE_vdW): Arises from London dispersion forces and short-range repulsion. It is crucial for shape-complementarity in binding pockets.

Electrostatic Energy (ΔE_ele): The energy from the interaction of permanent charges, dipoles, and multipoles between the two molecules.

Polar Solvation Energy (ΔG_pol): The energy required to de-solvate the interacting molecules and the favorable energy gained from the solvation of the complex.

Non-polar Solvation Energy (ΔG_nonpol): An estimation of the energy related to the hydrophobic effect, often calculated based on the solvent-accessible surface area (SASA).

EDA provides critical insights into the nature of the forces driving molecular recognition. For instance, in a study of related benzoyl-containing compounds binding to a receptor, EDA confirmed that interactions with specific hydrophobic residues were critical for biological activity. nih.gov

Table 3: Illustrative Energy Decomposition Analysis for a Ligand-Protein Interaction

Energy ComponentDescriptionTypical Contribution (kcal/mol)
ΔE_vdW (van der Waals)Dispersion and repulsion forces-45.0
ΔE_ele (Electrostatic)Coulombic interactions-20.0
ΔG_pol (Polar Solvation)Energy cost of desolvating polar surfaces+55.0
ΔG_nonpol (Non-polar)Hydrophobic interactions-5.0
ΔG_bind (Total Binding) Sum of all components -15.0

Note: This table is a representative example to illustrate the components of an MM/GBSA energy decomposition analysis and does not represent specific experimental data for this compound.

Applications of 4 Benzoylbiphenyl in Advanced Materials Science and Engineering

Photoinitiation Mechanisms in UV Curing Systems

4-Benzoylbiphenyl is a highly efficient solid photoinitiator that operates through a free radical (Type II) mechanism. unilongindustry.com In UV curing systems, it is a crucial component that, upon absorption of ultraviolet (UV) light, initiates the polymerization of unsaturated prepolymers, such as acrylates. unilongindustry.comunisunchem.com This process facilitates the rapid transition of liquid coatings and inks into solid films. unisunchem.com

Free Radical Type II Photoinitiation with Tertiary Amine Co-initiators

As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals. sellchems.comhaihangchem.comgoogleapis.com Upon exposure to UV radiation, the this compound molecule absorbs photons and transitions to an excited triplet state. nih.govgoogle.com In this excited state, it interacts with the tertiary amine, which acts as a hydrogen donor. googleapis.com This interaction leads to an electron transfer and hydrogen abstraction reaction, forming an exciplex. google.com The process results in the generation of a reactive alkyl-amino radical, which is responsible for initiating the polymerization of the resin. googleapis.com Tertiary amines also play a role in mitigating the inhibitory effects of oxygen on the curing process. googleapis.com

FeatureDescription
Photoinitiator Type Free Radical Type II
Mechanism Hydrogen abstraction
Co-initiator Tertiary Amine
Process 1. This compound absorbs UV light and forms an excited triplet state. 2. The excited photoinitiator interacts with a tertiary amine (hydrogen donor). 3. An alkyl-amino radical is generated. 4. The radical initiates polymerization.
Key Advantage Efficient generation of initiating radicals.

Role in UV-Curable Coatings and Inks

This compound is extensively used in the formulation of UV-curable coatings and inks due to its high efficiency and low odor. sellchems.comyansuochem.com It is particularly valuable in colored UV curing formulations because of its absorption in the long-wavelength UV range. unilongindustry.comrichnowchem.commade-in-china.com Its odorless characteristic makes it suitable for applications such as food packaging where minimal scent is critical. unisunchem.com The addition of this compound to coatings for furniture, for instance, allows for curing within minutes under UV light, a significant improvement over traditional drying methods that can take hours or days. unisunchem.com This rapid curing leads to coatings with high hardness, good wear resistance, and excellent gloss. unisunchem.com It finds application in a variety of products including varnishes, plastic coatings, wood coatings, adhesives, and various printing inks like lithographic and screen printing inks. sellchems.com

Supramolecular Photoinitiators for Spatially-Resolved Polymerization

Recent research has explored the use of benzophenone (B1666685) derivatives, like this compound, in the creation of supramolecular photoinitiators for controlling polymerization in a spatially resolved manner. nih.govchemrxiv.org This innovative approach involves functionalizing molecules that can self-assemble into structures like gel noodles, which then act as templates. nih.govchemrxiv.org By incorporating the photoinitiator directly into these self-assembled structures, the initiation of polymerization can be localized to the surface of the template. nih.gov This allows for the fabrication of intricate and precisely defined polymeric structures, including hollow-core designs, by polymerizing monomers around the supramolecular template and then removing it. nih.govchemrxiv.org This technique offers a bottom-up method for creating spatially controlled polymer networks with tunable mechanical properties. nih.govchemrxiv.org

Enhancements in Production Efficiency and Coating Performance

The use of this compound in UV curing systems leads to significant enhancements in both production efficiency and the final performance of coatings. unisunchem.comunisunchem.com The rapid curing speed it facilitates dramatically shortens production cycles, a crucial advantage in high-volume industrial applications. unisunchem.comunisunchem.com For example, in the coating of electronic product casings, the fast curing meets the demands of large-scale and rapid production. unisunchem.com Beyond speed, the resulting coatings exhibit superior physical properties, including high hardness, excellent wear resistance, and a high-gloss finish, which contribute to the durability and aesthetic quality of the coated products. unisunchem.com Furthermore, the efficient polymerization ensures a high degree of cross-linking, which can enhance the aging resistance of the cured materials. unisunchem.com

BenefitDescription
Production Efficiency Rapid curing shortens production time from hours/days to minutes. unisunchem.com
Coating Hardness Cured coatings exhibit high hardness. unisunchem.com
Wear Resistance Provides good resistance to abrasion and wear. unisunchem.com
Gloss Results in a high-gloss finish. unisunchem.com
Aging Resistance Enhanced cross-linking improves long-term stability. unisunchem.com

Role in Optical Materials and Photosensitive Resins

This compound serves as a key component in the formulation of various optical materials and photosensitive resins. unisunchem.comhongjinchem.com It is added to optical resin materials to improve their photosensitive performance, enabling them to undergo specific physical or chemical changes upon exposure to light of a particular wavelength. unisunchem.com As a photosensitizer for photosensitive resins, it plays a critical role in processes where light-induced reactions are fundamental. sellchems.comchembk.com Its ability to absorb UV light and initiate polymerization makes it an important intermediate for these specialized materials. The unique conjugated structure of this compound, with its large π system, also contributes to its significant UV luminescence properties, making it valuable for the structural modification of luminescent material molecules. unisunchem.com

Integration in Polymer Chemistry for Advanced Material Development

In polymer chemistry, this compound is primarily recognized for its function as a photoinitiator. Photoinitiators are compounds that, upon absorbing light (typically UV radiation), generate reactive species like free radicals, which in turn initiate polymerization. This characteristic is crucial for UV curing processes, which are valued for their rapid curing times and environmental benefits.

This compound serves as a highly efficient free radical (Type II) solid photoinitiator. unilongindustry.com It is particularly effective when used in conjunction with tertiary amine synergists for the UV curing of unsaturated prepolymers, such as acrylates. unilongindustry.comsellchems.com This application is central to the production of UV-crosslinkable acrylic pressure-sensitive adhesives (PSAs).

The process involves formulating the adhesive from acrylic polymers, and the photoinitiator is incorporated to facilitate crosslinking upon exposure to UV light. adhesion.krgoogle.com Benzophenone and its derivatives are key chromophores used in polymerizable photoinitiators for these systems. google.comgoogle.com The UV-crosslinking method enhances the adhesive's performance by increasing cohesion without compromising its tack and peel properties. mdpi.com The use of this compound, a benzophenone derivative, is advantageous due to its long-wave absorption characteristics, making it suitable for colored UV curing formulations. unilongindustry.com It is also noted for being a low-odor photoinitiator. chemicalbook.comsellchems.com

Table 1: Properties of this compound as a Photoinitiator

Property Value/Description Source(s)
Type Free Radical (Type II) unilongindustry.comsellchems.com
Appearance White to off-white/slightly yellow powder chemicalbook.comsellchems.comguidechem.com
Absorption Peak 248 nm sellchems.com
Melting Point 99-101 °C chemicalbook.comsellchems.com
Boiling Point 419-420 °C chemicalbook.comsellchems.com
Primary Application UV curing for coatings, inks, and adhesives unilongindustry.comsellchems.com

| Mechanism | Absorbs UV light to generate reactive species that initiate polymerization | |

Poly(phenylene sulfide) (PPS) is a high-performance engineering plastic known for its exceptional thermal stability and chemical resistance. mdpi.comphysicsjournal.net However, these properties also make it notoriously difficult to process, as it is largely insoluble in most common solvents below 200°C. mdpi.comgoogle.comgoogleapis.com The fabrication of articles like microporous membranes from PPS, therefore, requires specialized, high-boiling organic solvents. google.comgoogle.com

Research has identified this compound as a suitable high-boiling solvent for PPS. googleapis.com In a patented process for creating permselective microporous PPS membranes, this compound is listed among a group of organic compounds capable of dissolving the polymer to form a homogeneous fluid. googleapis.com The general process involves:

Heating a mixture of PPS and a solvent, such as this compound, to form a viscous, homogeneous solution. googleapis.com

Extruding or casting this fluid into the desired membrane form (e.g., a hollow fiber or flat film). googleapis.com

Quenching or coagulating the formed membrane to solidify the polymer. googleapis.com

Leaching the solvent (this compound) from the membrane to create a microporous structure. googleapis.com

The selection of a solvent like this compound is critical, as it must effectively dissolve the polymer at elevated temperatures without causing degradation. google.com

Table 2: Solvents for Poly(phenylene sulfide) Membrane Synthesis

Compound Type Role Reference
This compound Organic Compound High-boiling solvent googleapis.com
N-methyl-2-pyrrolidinone Aprotic Polar Solvent Synthesis/processing solvent google.comgoogleapis.com
Anthracene Organic Compound High-boiling solvent google.comgoogleapis.com

| Benzophenone | Organic Compound | High-boiling solvent | googleapis.com |

UV-Crosslinkable Acrylic Polymers for Pressure Sensitive Adhesives

Development of Mechanochromic Luminescent Molecules

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or pressing. nih.gov this compound has been identified as a key reagent in the synthesis of molecules exhibiting this property. chemicalbook.com

Studies have investigated the excited-state properties of benzophenone ketyl radical analogues that have large aromatic ring systems, including this compound. chemicalbook.comresearchgate.net Using techniques like laser flash photolysis, researchers have observed the fluorescence and transient absorption spectra of the ketyl radical of this compound in its excited state. researchgate.net The properties of these excited radicals, including their lifetimes and spectra, are significantly influenced by the size and electronic character of the aromatic systems. researchgate.net This fundamental research underpins the development of new luminogens where changes in molecular packing and conformation, induced by mechanical force, lead to observable shifts in luminescence. rsc.org The synthesis of novel multicolored mechanochromic luminogens can be achieved using reagents like this compound. chemicalbook.com

Environmental Fates and Toxicological Considerations of 4 Benzoylbiphenyl

Environmental Degradation Pathways and Mechanisms

The environmental persistence and degradation of 4-Benzoylbiphenyl are influenced by its chemical structure and reactivity, particularly its response to common treatment processes and environmental factors like sunlight and microbial activity.

Research into the chemical properties of this compound indicates a specific reactivity with chlorine. biosynth.com The compound's structure allows it to react with chlorine atoms, leading to the formation of a unique reaction intermediate. biosynth.com This reactivity is a key aspect of its behavior in water treatment systems where chlorination is a standard disinfection process.

As a photoinitiator, this compound is designed to be photochemically active, absorbing UV light to generate reactive species. This inherent property also means it can undergo photodegradation when exposed to light in the environment. biosynth.com Studies have shown that this compound can undergo photoelimination reactions when irradiated with UV light. biosynth.com Furthermore, it is known to be the primary photoproduct from the photodecomposition of another photoinitiator, N-[(4-benzoyl)benzene sulfonyl]benzenesulfonamide, in aqueous solutions. iucr.orgresearchgate.net The study of its photodegradation products is important for understanding the compound's environmental persistence.

While specific studies on the microbial degradation of this compound are limited, extensive research on the broader class of benzophenones provides insight into potential bioremediation pathways. The natural degradation of benzophenones in aquatic environments is significantly influenced by both sunlight and microbial activity. iwaponline.comnih.gov

Several fungal and bacterial strains have demonstrated the ability to break down benzophenone (B1666685). nih.govscispace.com

Fungal Degradation : In one study, 16 fungal strains were tested for their ability to degrade endocrine disruptors, including benzophenone. The cultures of Cladosporium sp. DD618, Geotricum candidum, and Rhizopus oryzae were able to degrade benzophenone to below the detection limit within 3 to 6 days. scispace.com

Microalgae Degradation : The marine microalga Pavlova sp. has been shown to convert benzophenone into diphenylmethanol (B121723) and diphenylmethyl β-D-glucopyranoside. nih.govnih.gov Another marine microalga, Chrysocampanulla spinifera, was found to reduce benzophenone to diphenylmethanol. researchgate.net

Composting : Co-composting of food waste with sawdust and mature compost has been shown to be highly effective, removing 97% of a high initial concentration of benzophenone within 35 days. researchgate.net

Research indicates that the specific substitution pattern on the benzophenone molecule is a critical factor influencing the rate and extent of microbial biodegradation. qucosa.de The formation of degradation products, such as 4-hydroxybenzophenone (B119663) from the microbial degradation of benzophenone, highlights the importance of understanding these transformation pathways. qucosa.de

Table 2: Summary of Microbial Degradation Studies on Benzophenone

Organism Type Specific Strain(s) Transformation Products Degradation Efficiency
Fungus Rhizopus oryzae Not specified Degraded to below detection limit in 3 days
Fungus Cladosporium sp. DD618 Not specified Degraded to below detection limit in 5 days
Fungus Geotricum candidum Not specified Degraded to below detection limit in 6 days
Marine Microalga Pavlova sp. Diphenylmethanol, Diphenylmethyl β-D-glucopyranoside 49% and 6% yield, respectively
Marine Microalga Chrysocampanulla spinifera Diphenylmethanol Not specified

Source: Data compiled from various studies on the bioremediation of benzophenone. nih.govscispace.comresearchgate.net

Photochemical Activity and Indirect Photodegradation

Toxicological Profiles and Health Risk Assessment

The toxicological evaluation of this compound and other benzophenones is crucial for understanding their potential risks to human health. This involves a detailed examination of various adverse effects observed in experimental studies.

The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. canada.caca.gov This classification is supported by studies showing that oral administration of benzophenone can lead to various types of tumors in laboratory animals. nih.govsafecosmetics.org

In a two-year study, F344/N rats fed diets containing benzophenone showed an increased incidence of renal tubule adenomas in males. nih.gov Similarly, male B6C3F1 mice exposed to benzophenone in their diet had a significantly higher incidence of hepatocellular adenomas, as well as a combined increase in hepatocellular adenoma, carcinoma, and hepatoblastoma. nih.gov Female mice in the same study showed an increased incidence of histiocytic sarcoma. nih.govca.gov However, dermal application of benzophenone did not show carcinogenic effects in the skin of mice. canada.ca

The National Toxicology Program (NTP) in the U.S. found "equivocal evidence of carcinogenic activity" for 2-hydroxy-4-methoxybenzophenone (BP-3) in rats. europa.eufoodpackagingforum.org This finding indicates a marginal increase in neoplasms that may be related to the chemical. europa.eufoodpackagingforum.org

Table 1: Carcinogenicity of Benzophenone in Animal Studies

Species/SexRoute of AdministrationTarget Organ(s)Tumor Type(s)Reference
Rat (Male)Oral (Diet)KidneyRenal Tubule Adenoma nih.gov
Mouse (Male)Oral (Diet)LiverHepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma nih.gov
Mouse (Female)Oral (Diet)VariousHistiocytic Sarcoma nih.govca.gov
Rat (Female)Oral (Diet)-Marginal increase in neoplasms europa.eufoodpackagingforum.org

This table is interactive. Click on the headers to sort the data.

Studies on the reproductive and developmental effects of benzophenones have yielded varied results. In a two-generation study, rats exposed to benzophenone in their diet showed no apparent reproductive toxicity or effects on the endocrine system. ca.govca.gov However, parental animals in the mid- and high-dose groups exhibited adverse effects such as inhibited body weight gain, increased kidney and liver weights, and changes in renal tubules. ca.govca.gov

Developmental toxicity studies conducted by the NTP on benzophenone in rats and rabbits indicated that fetal effects were generally observed only at doses that also caused maternal toxicity. ca.govca.gov In rats, maternal toxicity was seen at all tested doses, with developmental delays and skeletal variations noted in the fetuses. ca.gov In rabbits, while maternal body weight and feed consumption decreased, there were no significant effects on prenatal viability, though fetal body weight was reduced at the highest dose. ca.govca.gov

For benzophenone-3 (BP-3), studies in fish have shown a reduction in egg production and hatching. researchgate.netnih.gov In rats, exposure to BP-3 led to a decrease in epididymal sperm density and a prolonged estrous cycle in females. nih.gov Human studies have suggested a possible link between high BP-3 exposure and changes in birth weight, with an increase in male birth weight and a decrease in female birth weight. researchgate.net

Benzophenone and its derivatives can interact with biological molecules, including DNA, which can lead to cellular damage. Benzophenone is a well-known photosensitizer, meaning it can absorb UV light and transfer the energy to other molecules, including DNA. capes.gov.br This can result in various forms of DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers, single-strand breaks, and DNA-protein cross-links. capes.gov.brresearchgate.net

The interaction of benzophenone with DNA is thought to occur through different mechanisms, including electron transfer, hydrogen abstraction, and triplet-triplet energy transfer. capes.gov.brresearchgate.net Studies have shown that benzophenone-3 can induce DNA damage in breast epithelial cells, mediated by the formation of estrogen receptor-dependent R-loops. nih.gov Furthermore, acute exposure to environmentally relevant concentrations of BP-3 has been shown to induce genotoxicity in fish. nih.gov While benzophenone itself has been classified as non-genotoxic in several in vivo and in vitro assays, its photosensitizing properties and the actions of its metabolites raise concerns. ca.govhealth.state.mn.us

The toxicity of benzophenone derivatives is significantly influenced by their chemical structure, particularly the types and positions of substituent groups. nih.gov For instance, the presence and location of hydroxyl groups can affect the endocrine-disrupting activity of these compounds. nih.gov

Primary biodegradation of benzophenones often results in the formation of hydroxylated metabolites. nih.gov These hydroxylated benzophenones can exhibit increased endocrine activity compared to the parent compounds. nih.gov The position of the hydroxyl group is a key determinant of this activity.

Functional group substitutions have a notable impact on how benzophenones interact with biomolecules like DNA and various receptors, leading to different toxicological profiles. nih.gov This highlights the importance of considering the specific structure of each benzophenone derivative when assessing its potential health risks.

Several benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govresearchgate.net Benzophenone-1 (BP-1) and benzophenone-3 (BP-3) are among those that have been shown to have endocrine-disrupting effects. researchgate.net

Research has demonstrated that certain benzophenone derivatives can alter thyroid hormone balance by affecting the central regulation and metabolism of these hormones. acs.org In fish, exposure to BP-3 has been shown to skew the phenotypic sex toward females, providing further evidence of its endocrine-disrupting capabilities. oup.com While the European Commission on Endocrine Disruption has stated there is not yet sufficient evidence to classify benzophenone itself as a human endocrine disruptor, the potential for its derivatives to act as such is a significant area of ongoing research. safecosmetics.org A structural alert for a high potential of endocrine-disrupting activity has been assigned to 11 benzophenone derivatives. nih.gov

Advanced Analytical Methodologies for 4 Benzoylbiphenyl Detection and Quantification

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a primary technique for the analysis of 4-benzoylbiphenyl. mdpi.comresearchgate.net This method offers high resolution, sensitivity, and specificity, making it ideal for identifying and quantifying the compound in intricate samples. mdpi.comresearchgate.netmdpi.com The UHPLC system allows for fast and efficient separation of this compound from other related compounds, such as other benzophenone (B1666685) derivatives, while the MS/MS detector provides definitive identification and quantification based on specific mass-to-charge ratios of precursor and product ions. mdpi.comjfda-online.com

A study detailing the analysis of benzophenone and its nine derivatives, including this compound, in packaged cereal-based foods utilized a UHPLC-MS/MS system. The analytical column was a UPLC Waters BEH C18, and the system operated with a gradient elution of methanol (B129727) with 0.1% formic acid and deionized water. mdpi.com This methodology has proven effective for the simultaneous analysis of multiple benzophenone analogs in various food matrices like pastries, rice, and noodles. mdpi.comresearchgate.net

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte, this compound, before UHPLC-MS/MS analysis. Several extraction techniques have been developed and optimized for this purpose.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique. researchgate.netnih.gov It typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as magnesium sulfate (B86663) (MgSO4), primary secondary amine (PSA), and C18 to remove water, fatty acids, and lipids. mdpi.commdpi.com For instance, in the analysis of fish samples, a QuEChERS-based method was successfully employed for the simultaneous determination of this compound and other benzophenone-type UV filters. nih.gov The procedure involved homogenizing the sample, adding an internal standard and deionized water, followed by extraction with acetonitrile containing 1% acetic acid and partitioning with a salt mixture of anhydrous MgSO4 and NaCl. mdpi.commdpi.com

FaPEx (Fast Pesticide Extraction): FaPEx is a streamlined version of the QuEChERS method that utilizes single-use, pre-filled cartridges, simplifying and accelerating the extraction process. mdpi.commdpi.com This technique has been successfully applied to the analysis of this compound and other benzophenone analogs in rice and breakfast cereals. mdpi.comnih.govresearcher.life The FaPEx method has demonstrated high recovery rates and efficiency in sample cleanup. jfda-online.comresearchgate.net For example, a study on rice cereal samples compared QuEChERS and FaPEx, concluding that FaPEx provided a simple and rapid extraction with high recoveries. mdpi.com

Solid-Liquid Extraction (SLE): Solid-liquid extraction is another common technique used for extracting this compound from solid matrices. mdpi.comresearchgate.netnih.gov A validated method for identifying benzophenone derivatives in packaged cereal-based foods involved an SLE pretreatment. mdpi.comresearchgate.netnih.gov The process included homogenizing the sample, adding a standard and an internal standard, and then extracting with acetonitrile containing 1% acetic acid. mdpi.com This method has been shown to be effective for various cereal-based products, including pastries, rice, and noodles. mdpi.comresearchgate.netnih.gov

A comparison of these methods for the analysis of cereal-based foods indicated that while all are effective, the choice of method can depend on the specific matrix and analytical requirements. For instance, in some cases, FaPEx has shown higher recovery rates compared to the QuEChERS method. jfda-online.comresearchgate.net

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters for the UHPLC-MS/MS analysis of this compound include linearity, precision, and limits of detection (LOD) and quantification (LOQ).

Linearity: Analytical methods for this compound have demonstrated excellent linearity, with coefficients of determination (r² or R²) typically greater than 0.99. researchgate.netnih.govmdpi.com For example, a method for analyzing benzophenone analogs in rice cereal showed a linearity of r > 0.997. mdpi.com Another study on fish samples reported an R² > 0.993. nih.gov

Precision: The precision of the method is assessed by the relative standard deviation (RSD) of replicate measurements. For this compound analysis, methods have shown favorable precision. A study on fish samples reported intraday and interday RSD ranges of 1.0%–26.6% and 2.3%–29.3%, respectively. nih.gov In an analysis of cereal-based foods, the within-run and between-run coefficients of variation were in the ranges of 1–29% and 1–28%, respectively. mdpi.comresearchgate.netnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the methods is indicated by the LOD and LOQ values. For this compound, these values are typically in the low nanogram-per-gram (ng/g) or nanogram-per-liter (ng/L) range. One method for analyzing rice cereal reported an LOD range of 0.001 to 0.5 ng/g. mdpi.com Another for fish samples had an LOD range of 0.001 to 0.1 ng/g. nih.gov In the analysis of packaged cereal-based foods, the LODs were found to be between 0.02–4.2 ng/g for pastry and 0.02–2 ng/g for rice and noodles. mdpi.comresearchgate.netnih.gov

The table below summarizes the method validation parameters from a study on the analysis of benzophenone derivatives in breakfast cereals.

ParameterResult
Linearity (R²)> 0.998
Intraday Precision (RSD)1.4%–20.8%
Interday Precision (RSD)3.2%–23.9%
Limit of Detection (LOD)0.001 to 0.122 ng/g
Data from a study on breakfast cereal samples. nih.gov

Sample Preparation Techniques (e.g., QuEChERS, FaPEx, Solid-Liquid Extraction)

Integration of Isotope-Labeled Internal Standards in Quantification

To enhance the accuracy and reliability of quantification, especially in complex matrices, isotope-labeled internal standards (ILISs) are frequently used in UHPLC-MS/MS analysis. jfda-online.commdpi.commdpi.com These standards are chemically identical to the analyte but have a different mass due to the substitution of one or more atoms with their stable isotopes (e.g., deuterium, carbon-13). scispace.com

The use of ILISs helps to compensate for variations in sample preparation, matrix effects, and instrument response. jfda-online.comscispace.com Because the ILIS and the analyte have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation, and experience similar ionization suppression or enhancement in the mass spectrometer. scispace.com

In the analysis of this compound and its analogs, specific deuterated or ¹³C-labeled standards are employed. For instance, d₅-BP-3 has been used as an internal standard for this compound (PBZ). jfda-online.comsemanticscholar.org The use of ILISs is considered essential for achieving highly accurate quantification and mitigating measurement uncertainty. jfda-online.com

Spectroscopic Methods for Environmental Monitoring and Trace Analysis

While chromatography-mass spectrometry is the dominant technique, spectroscopic methods also play a role in the environmental monitoring and trace analysis of compounds like this compound. Phosphorescence spectroscopy, for example, can be utilized to study the photodegradation products of certain compounds, including this compound, to assess their environmental persistence. These methods are valuable for understanding the environmental fate and behavior of such compounds. However, for routine quantification at trace levels in complex samples, UHPLC-MS/MS is generally preferred due to its superior sensitivity and specificity. researchgate.netnih.gov

Future Research Directions and Emerging Applications

Design of Novel 4-Benzoylbiphenyl Derivatives with Tailored Photophysical Properties

The exploration of novel this compound derivatives is a burgeoning field of research, with a primary focus on customizing their photophysical properties for advanced applications. researchgate.net Scientists are strategically modifying the foundational this compound structure to manipulate key characteristics such as absorption and emission spectra, quantum efficiency, and photosensitivity. These tailored attributes are critical for the innovation of next-generation materials for organic light-emitting diodes (OLEDs), sophisticated chemical sensors, and efficient photopolymerization techniques.

A significant area of this research involves the introduction of specific functional groups to the biphenyl (B1667301) or benzoyl moieties of the molecule. The type and placement of these substituents directly influence the molecule's electronic energy levels, thereby altering its interaction with light. For instance, the addition of electron-donating or electron-withdrawing groups can cause a shift in the absorption and emission wavelengths. This is a crucial factor in developing materials for full-spectrum displays and highly specific sensors.

Furthermore, the creation of copolymers that include this compound units is a promising avenue. For example, copolymers synthesized from N-vinylcarbazole and a methacrylic monomer with a this compound component have shown unique photophysical behaviors, including the formation of exciplexes—excited-state complexes between different molecules. The ability to modulate the emission from these exciplexes paves the way for new classes of light-emitting materials and sensors.

The development of this compound derivatives as highly efficient photoinitiators also remains a key research direction. By refining the molecular architecture, researchers aim to boost the efficiency of radical generation upon UV light exposure. This enhancement leads to quicker and more effective polymerization, which is vital for applications in 3D printing, protective coatings, and dental materials where rapid curing times are essential.

Table 1: Impact of Structural Modifications on Photophysical Properties of this compound Derivatives

ModificationTargeted PropertyPotential Application
Introduction of Electron-Donating GroupsRed-shift in emission spectrumOrganic Light-Emitting Diodes (OLEDs)
Introduction of Electron-Withdrawing GroupsBlue-shift in emission spectrumChemical Sensors
Incorporation into CopolymersExciplex formation and tunable emissionNovel Light-Emitting Materials
Structural optimizationEnhanced radical generation efficiencyPhotoinitiators for 3D Printing & Coatings

Strategies for Overcoming Drug Resistance and Toxicity in Pharmaceutical Applications

A critical frontier in the medicinal application of this compound derivatives is the development of strategies to overcome drug resistance and mitigate toxicity. nih.govresearchgate.net The emergence of resistance in cancer cells and pathogens is a significant hurdle in modern therapeutics. researchgate.netnih.gov Research is now centered on designing this compound-based compounds capable of bypassing these resistance mechanisms. researchgate.net

One promising tactic is the synthesis of hybrid molecules, which merge the this compound framework with other pharmacologically active components. This can create compounds with multiple modes of action, thus complicating the development of resistance. For instance, a hybrid of a this compound derivative and a known cytotoxic agent could produce a synergistic effect, boosting therapeutic power and potentially overcoming pre-existing resistance.

Targeted drug delivery represents another key strategy. By encapsulating this compound compounds within nanoparticles or attaching them to specific targeting ligands, their accumulation can be concentrated at the site of disease, such as a tumor. This precision delivery minimizes the exposure of healthy tissues to the drug, thereby lowering systemic toxicity.

Moreover, medicinal chemists are deeply investigating the structure-activity relationships (SAR) and structure-toxicity relationships (STR) of these derivatives. Through systematic structural modifications and subsequent evaluation of biological activity and toxicity, researchers can pinpoint the molecular features that enhance therapeutic effects while reducing adverse reactions. This rational design approach is instrumental in developing safer and more potent drug candidates. worktribe.com

Green Chemistry Approaches in this compound Synthesis and Application

In an effort to minimize environmental impact, the principles of green chemistry are being increasingly integrated into the synthesis and application of this compound. Traditional synthesis routes often rely on hazardous solvents, harsh reagents, and energy-intensive conditions. Future research is therefore dedicated to pioneering more sustainable and eco-friendly alternatives.

A significant focus is on the use of heterogeneous catalysts for synthesizing this compound and its derivatives. These catalysts can be easily recovered and reused, which diminishes waste and enhances process efficiency. For example, the use of zeolite H-beta as a catalyst in the Friedel-Crafts acylation reaction to produce this compound is being explored as a greener substitute for conventional homogeneous catalysts like aluminum chloride. researchgate.net

The adoption of solvent-free reaction systems or the use of green solvents is another cornerstone of this approach. Replacing volatile and toxic organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids can substantially lessen the environmental footprint of the synthesis process.

In terms of applications, research is exploring the use of this compound in environmentally beneficial processes. Its function as a photosensitizer is being investigated for green applications like wastewater treatment. researchgate.net By harnessing sunlight or artificial light, this compound can generate reactive oxygen species that degrade organic pollutants, offering a potentially sustainable method for water purification. researchgate.net The development of biodegradable polymers also represents a key area where this compound derivatives could be used to create more environmentally friendly plastics and materials. science.gov

Table 2: Comparison of Traditional vs. Green Synthesis Methods for this compound

ParameterTraditional Method (e.g., Friedel-Crafts with AlCl₃)Green Chemistry Approach (e.g., with Zeolite Catalyst)
Catalyst Homogeneous (e.g., Aluminum Chloride)Heterogeneous (e.g., Zeolite H-beta) researchgate.net
Solvent Often hazardous organic solvents (e.g., Chloroform) researchgate.netSolvent-free or green solvents (e.g., water)
Catalyst Reusability No, consumed in the reactionYes, easily separated and reused
Waste Generation High, includes catalyst and solvent wasteLow, minimal waste
Reaction Conditions Often harsh, requires strict moisture exclusionGenerally milder conditions

Advanced Computational Studies for Predictive Modeling of Reactivity and Environmental Fate

Advanced computational methods are proving to be indispensable for predicting the reactivity, properties, and environmental fate of this compound and its derivatives. These in silico studies offer valuable insights that can guide experimental research, thereby conserving time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical tool used to model the electronic structure and properties of molecules. acs.org Researchers employ DFT to calculate a variety of parameters for this compound, including its optimized geometry, vibrational frequencies, and electronic characteristics. These calculations are instrumental in understanding its reactivity and predicting its behavior in diverse chemical environments. For instance, DFT can model the mechanisms of its photochemical reactions, providing a deeper understanding of its effectiveness as a photoinitiator.

Computational studies are also vital for forecasting the environmental impact of this compound. Quantitative Structure-Activity Relationship (QSAR) models are being developed to link the molecular structure of this compound and its derivatives to their environmental properties, such as biodegradability, potential for bioaccumulation, and toxicity. science.gov These models are crucial for assessing the potential environmental risks and for designing greener, more sustainable alternatives.

Furthermore, molecular dynamics (MD) simulations can be utilized to examine the interactions of this compound with biological systems, including proteins and DNA. These simulations provide a detailed view of the molecular mechanisms that underlie its biological activity and toxicity. This information is invaluable for the rational design of new pharmaceutical agents with enhanced safety profiles. The integration of these computational techniques provides a robust platform for the predictive modeling of this compound, accelerating the development of novel materials and pharmaceuticals while ensuring their environmental stewardship.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzoylbiphenyl in laboratory settings?

  • Methodological Answer : The most common synthesis involves Friedel-Crafts acylation of biphenyl with benzoyl chloride using anhydrous aluminum chloride (AlCl₃) as a catalyst. Key steps include:

  • Dissolving biphenyl in chloroform and adding benzoyl chloride slowly under ice-cooled conditions .
  • Stirring at room temperature for 3 hours, followed by extraction with dichloromethane and recrystallization from ethanol (yield: ~87%) .
  • Critical parameters : Catalyst purity, reaction temperature, and solvent dryness to avoid side reactions.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key findings include:

  • Dihedral angles: 8.0° between biphenyl rings and 51.74° between the carbonyl-connected aromatic rings .
  • Experimental refinement : Merging Friedel pairs to address data redundancy and using riding models for hydrogen atom placement .
  • Alternative techniques : NMR (¹H/¹³C) for solution-phase conformation and FT-IR for functional group validation.

Q. What analytical techniques are validated for detecting this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended:

  • Column : Reverse-phase C18 with acetonitrile/water gradients .
  • Sample preparation : Extraction using high-purity acetonitrile, followed by filtration (0.22 µm) to remove particulates .
  • Detection limits : Optimize MS parameters (e.g., ESI+ mode) to achieve sub-ppm sensitivity.

Advanced Research Questions

Q. How does the photochemical behavior of this compound influence its applications in luminescence studies?

  • Methodological Answer : Its lowest excited triplet state (m)* makes it suitable for phosphorescence and optically detected magnetic resonance (ODMR):

  • Photodecomposition studies : Monitor UV-induced degradation pathways (e.g., as a photoproduct of sulfonamide photoinitiators) using time-resolved spectroscopy .
  • Triplet-state characterization : Use low-temperature matrices (e.g., ethanol glass at 77 K) to stabilize transient species for ODMR measurements .

Q. What methodological challenges arise when synthesizing coordination complexes with this compound derivatives?

  • Methodological Answer : Key challenges include ligand design and metal-ligand stoichiometry control :

  • Derivatization : Introduce functional groups (e.g., glyoxime in H2L1-H2L6 ligands) via nucleophilic substitution or condensation reactions .
  • Metal coordination : Optimize reaction pH and solvent polarity (e.g., ethanol/water mixtures) to prevent ligand hydrolysis .
  • Characterization : Use elemental analysis, magnetic susceptibility, and UV-Vis spectroscopy to confirm complex geometry.

Q. How can researchers resolve contradictions in analytical data for this compound quantification across studies?

  • Methodological Answer : Address discrepancies through cross-validation and method optimization :

  • Matrix effects : Compare extraction efficiencies in different solvents (e.g., acetonitrile vs. methanol) using spiked recovery experiments .
  • Instrument calibration : Validate MS/MS transitions or HPLC retention times with certified reference materials (CRMs) .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., sample pH, co-eluting impurities) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data are limited, general benzophenone-derivative protocols apply :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.